molecular formula C5H5ClS B1266113 2-(Chloromethyl)thiophene CAS No. 765-50-4

2-(Chloromethyl)thiophene

Cat. No. B1266113
CAS RN: 765-50-4
M. Wt: 132.61 g/mol
InChI Key: FUOHKPSBGLXIRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Chloromethyl)thiophene has been achieved through various methods. A notable approach involves the chloromethylation of thiophene derivatives. For example, a method substituting formalin with formaldehyde under optimized conditions (temperature -5℃, reaction time 2.5h, reactant ratio 1:1.4:1.3) achieved a 65.1% yield of 2-(Chloromethyl)thiophene (Zhou Ru, 2004). Another synthesis route involves the chloromethylation reaction of 2-chloro-thiophene via phase transfer catalysis, demonstrating the versatility of methods available for producing this compound with a 77.6% yield (W. Ming, 2006).

Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)thiophene and its derivatives has been extensively studied, revealing insights into their electronic and structural characteristics. The dimethylsilyl groups in some derivatives significantly affect the structure and electronic properties of the thiophene ring, as demonstrated by molecular orbital calculations and UV spectroscopy (S. Kyushin et al., 2006). Additionally, the crystal structure analysis of specific derivatives has provided evidence against intramolecular S ⋯ N attraction in thiophene-based systems (G. Lugert et al., 1988).

Chemical Reactions and Properties

2-(Chloromethyl)thiophene undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. It acts as a precursor in the synthesis of dihydro- and tetrahydro-thiophene derivatives when reacted with activated alkenes and alkynes, catalyzed by caesium fluoride (A. Hosomi et al., 1986). The chloromethylation of thiophene derivatives demonstrates the compound's versatility in forming structurally diverse molecules (L. I. Belen’kii et al., 1971).

Scientific Research Applications

Synthesis of Tioconazole

2-(Chloromethyl)thiophene is used in the synthesis of tioconazole, an antifungal agent. The process involves chloromethylation of 2-chloro-thiophene, followed by O-alkylation reactions, and the final formation of tioconazole nitrate through the addition of nitric acid. This synthesis demonstrates the role of 2-(chloromethyl)thiophene as a key intermediate in pharmaceutical chemistry (W. Ming, 2006).

Structural Studies

The crystal structure of 2-(chloromethyl)-5-(phthalimidomethyl)thiophene was studied to understand intramolecular interactions in thiophene derivatives. This research contributes to the field of material science, particularly in the understanding of molecular structures (G. Lugert et al., 1988).

Development of New Synthesis Methods

Innovative methods for synthesizing 2-chloromethyl thiophene have been explored, such as substituting formalin with formaldehyde. These studies advance the field of synthetic chemistry by optimizing the production of chemical intermediates (Zhou Ru, 2004).

Study on Chloromethylation Catalyzed by Ionic Liquids

Research on the chloromethylation of 2-chloro-thiophene catalyzed by different ionic liquids highlights the role of 2-(chloromethyl)thiophene in enhancing chemical reactions. This contributes to green chemistry by providing environmentally friendly catalytic processes (Z. Kun, 2010).

Thiophene-Based Materials in Electronic Devices

2-(Chloromethyl)thiophene derivatives are used in the fabrication of electronic and optoelectronic devices. Their semiconductor and fluorescent properties make them valuable in the field of material science and electronics (G. Barbarella et al., 2005).

CNS Depressant Activity

Derivatives of 2-(chloromethyl)thiophene have been synthesized and evaluated for their central nervous system depressant activity. This research contributes to the development of new pharmaceuticals (K. Manjunath et al., 1997).

Thiophene Derivatives in Lithium-Ion Batteries

Thiophene derivatives, including 2-(chloromethyl)thiophene, are investigated as functional additives in lithium-ion batteries. They enhance the cycling performance of high-voltage LiCoO2, demonstrating their potential in energy storage applications (Lan Xia et al., 2015).

Organic Semiconductor Applications

Thiophene-based organic semiconductors, including those derived from 2-(chloromethyl)thiophene, are significant in material chemistry for their use in organic photovoltaics, field-effect transistors, and light-emitting diodes (Gulsen Turkoglu et al., 2017).

Safety And Hazards

2-(Chloromethyl)thiophene causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

Thiophene-based analogs, including 2-(Chloromethyl)thiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-(chloromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClS/c6-4-5-2-1-3-7-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOHKPSBGLXIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227307
Record name 2-(Chloromethyl)thiophene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)thiophene

CAS RN

765-50-4
Record name 2-(Chloromethyl)thiophene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)thiophene
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Record name 2-(Chloromethyl)thiophene
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Record name 2-(chloromethyl)thiophene
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Record name 2-(CHLOROMETHYL)THIOPHENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
MA Al-Jumaili, S Woodward - The Journal of Organic Chemistry, 2018 - ACS Publications
7-R-Anthra[2,3-b]thiophene derivatives (1, R = H, Me, i-Pr, or MeO) are prepared in three steps (in average overall yield >50%) starting from (E)-4-RC 6 H 4 CH 2 (HOCH 2 )C═CI(CH 2 …
Number of citations: 10 pubs.acs.org
S Zhang, X Yu, X Feng, Y Yamamoto… - Chemical …, 2015 - pubs.rsc.org
Palladium-catalyzed allylation reactions of 2-(chloromethyl)thiophenes, 2-(chloromethyl)furans, and N-protected 2-(chloromethyl)-1H-pyrroles with allyltributylstannane were described …
Number of citations: 35 pubs.rsc.org
A Ullah, S Zhang, M Bao, Y Yamamoto, AI Almansour… - Tetrahedron, 2016 - Elsevier
Palladium-catalyzed a solvent-dependent product distribution in the propargylative and allenylative dearomatization reaction of 2-(chloromethyl)thiophenes with allenyltributylstannane …
Number of citations: 4 www.sciencedirect.com
NA Chaika, KV Shvydenko, TI Shvydenko… - Chemistry of …, 2023 - Springer
The halogen dance reaction was utilized for preparation of iodothiophenes. Starting from a set of dihalo-substituted thiophenes, their derivatives, namely, aldehydes, acids, and 2,5-…
Number of citations: 4 link.springer.com
J Sun, M Bao, X Feng, X Yu, Y Yamamoto… - Tetrahedron …, 2015 - Elsevier
The palladium-catalyzed three-component coupling reaction of five-membered (chloromethyl)heteroarenes, allyltributylstannane, and carbon dioxide (carboxylative Stille coupling …
Number of citations: 15 www.sciencedirect.com
BP Fedorov, FM Stoyanovich - Bulletin of the Academy of Sciences of the …, 1960 - Springer
In the reaction of 2-alkylthiothiophenes with N,N-dimethylformamide and phosphoryl chloride, cleavage of the Sulfides occurs with formation of 2-(chloromethyl)thiophene. In the …
Number of citations: 3 link.springer.com
T Harit, R Bellaouchi, A Asehraou, M Rahal… - Journal of Molecular …, 2017 - Elsevier
… The 2-chloromethyl thiophene was prepared according to the procedure described in the … To a mixture of 2-chloromethyl thiophene 1 (2.00 g, 15.10 mmol) and anhydrous sodium …
Number of citations: 35 www.sciencedirect.com
HC Godt Jr, RE Wann - The Journal of Organic Chemistry, 1962 - ACS Publications
Bose, Ghosh-Mazumdar, and Chatterji4 have shown that-lactams of type IV can also be prepared by a two-step sequence similar to that used for the synthesis of the/3-lactam III. When …
Number of citations: 7 pubs.acs.org
AG Shilabin, AA Entezami - European Polymer Journal, 2000 - Elsevier
… 2-Chloromethyl thiophene was converted to (2-thienylmethyl) triphenylphosphonium chloride by heating in the presence of triphenylphosphine. Treating of DFE–CHO with …
Number of citations: 37 www.sciencedirect.com
YL Goldfarb, PA Konstantinov - Bulletin of the Academy of Sciences of the …, 1957 - Springer
By the action of sodium alkoxides on chloromethyl derivatives of thiophene and its homologs, the following ethers were prepared: isopentyl 2-thenyl ether, 2-tert-butyl-3,4-…
Number of citations: 3 link.springer.com

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